molecular formula C6H10O2 B592405 Ethyl-d5 Crotonate CAS No. 35845-34-2

Ethyl-d5 Crotonate

Cat. No.: B592405
CAS No.: 35845-34-2
M. Wt: 119.175
InChI Key: ZFDIRQKJPRINOQ-ISXCDJLESA-N
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Description

Ethyl-d5 Crotonate, also known as 1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate, is a deuterium-labeled compound with the molecular formula C6D5H5O2 and a molecular weight of 119.173 g/mol . This compound is a stable isotope-labeled analog of ethyl crotonate, which is commonly used in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

Ethyl-d5 Crotonate plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with several enzymes, including those involved in fatty acid metabolism and the tricarboxylic acid (TCA) cycle. For instance, enzymes such as crotonase, which catalyzes the hydration of crotonate to 3-hydroxybutyrate, show specific interactions with this compound. These interactions are crucial for understanding the enzyme’s mechanism and the role of crotonate derivatives in metabolic processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the crotonylation of histones, a post-translational modification that plays a role in gene regulation. This modification can impact the expression of genes involved in metabolic pathways, cell growth, and differentiation . Additionally, this compound can modulate the activity of enzymes involved in glycolysis and the TCA cycle, thereby influencing cellular energy production and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, it can act as a substrate for crotonase, leading to the production of 3-hydroxybutyrate. This interaction involves the formation of a transient enzyme-substrate complex, which is essential for the catalytic activity of crotonase. Additionally, this compound can influence gene expression by modulating the crotonylation of histones, thereby affecting the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and energy production by modulating the activity of enzymes involved in the TCA cycle and glycolysis. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid metabolism and the TCA cycle. It interacts with enzymes such as crotonase and enoyl-CoA hydratase, which are involved in the hydration of crotonate to 3-hydroxybutyrate. These interactions are essential for understanding the role of crotonate derivatives in metabolic processes and their impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound within specific cellular compartments, where it can interact with enzymes and other biomolecules. The distribution of this compound within cells is crucial for its biochemical activity and its impact on cellular processes .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytoplasm and mitochondria. This localization is essential for its activity and function, as it allows this compound to interact with enzymes involved in metabolic pathways. Additionally, post-translational modifications, such as crotonylation, can direct this compound to specific cellular compartments, thereby influencing its biochemical activity and its impact on cellular processes .

Preparation Methods

The synthesis of Ethyl-d5 Crotonate typically involves the deuteration of ethyl crotonate. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often include the use of a catalyst like palladium on carbon (Pd/C) under mild temperatures and pressures to facilitate the exchange process .

Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Ethyl-d5 Crotonate undergoes various chemical reactions similar to its non-deuterated counterpart, ethyl crotonate. Some of the common reactions include:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted products depending on the nucleophile used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl-d5 Crotonate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl-d5 Crotonate is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms replace hydrogen atoms, resulting in distinct spectral features that facilitate the analysis of molecular structures. In mass spectrometry, the presence of deuterium provides a unique mass signature that aids in the identification and quantification of compounds .

Comparison with Similar Compounds

Ethyl-d5 Crotonate can be compared with other deuterium-labeled compounds such as:

    Methyl-d3 Crotonate: Similar to this compound, this compound is used in NMR and mass spectrometry studies but has a different ester group.

    Ethyl-d5 Acetate: Another deuterium-labeled ester, used in similar applications but with a simpler molecular structure.

    Ethyl-d5 Propionate: This compound has a similar ester group but differs in the length of the carbon chain.

The uniqueness of this compound lies in its specific molecular structure and the presence of five deuterium atoms, which provide distinct advantages in various analytical techniques .

Properties

CAS No.

35845-34-2

Molecular Formula

C6H10O2

Molecular Weight

119.175

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate

InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+/i2D3,4D2

InChI Key

ZFDIRQKJPRINOQ-ISXCDJLESA-N

SMILES

CCOC(=O)C=CC

Synonyms

(E)-Crotonic Acid Ethyl-d5 Ester;  (E)-2-Butenoic Acid Ethyl-d5 Ester;  (E)-Ethyl-d5 but-2-enoate;  Ethyl-d5 (E)-2-Butenoate;  Ethyl-d5 (E)-Crotonate;  Ethyl-d5 trans-2-Butenoate;  Ethyl-d5 trans-Crotonate;  trans-2-Butenoic Acid Ethyl-d5 Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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